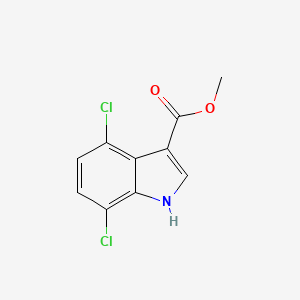
2-(Oxolan-3-ylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(オキソラン-3-イリデン)酢酸は、テトラヒドロ-3-フラニル酢酸としても知られており、分子式C6H10O3を持つ有機化合物です。これは、酢酸部分に結合した五員環のオキソラン環を特徴としています。
2. 製法
合成経路と反応条件: 2-(オキソラン-3-イリデン)酢酸の合成は、通常、オキソラン誘導体と酢酸またはその誘導体との反応を伴います。 一般的な方法の1つは、Knoevenagel縮合です。ここで、オキソラン誘導体は、塩基触媒の存在下で酢酸と反応して目的の生成物を生成します .
工業生産方法: 2-(オキソラン-3-イリデン)酢酸の工業生産では、多くの場合、同様の合成経路が採用されますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されます。 連続フローリアクターや結晶化、蒸留などの高度な精製技術の使用は、工業環境では一般的です .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-ylidene)acetic acid typically involves the reaction of oxolane derivatives with acetic acid or its derivatives. One common method is the Knoevenagel condensation, where oxolane derivatives react with acetic acid in the presence of a base catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
化学反応の分析
反応の種類: 2-(オキソラン-3-イリデン)酢酸は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、対応するオキソラン誘導体を酸化してより高い酸化状態にすることができます。
還元: 還元反応により、オキソラン環をより飽和した形に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまなオキソラン誘導体が含まれ、これらは特定の用途のためにさらに官能基化できます .
科学的研究の応用
2-(オキソラン-3-イリデン)酢酸は、科学研究において幅広い用途があります。
化学: 複雑な有機分子やヘテロ環の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗炎症性など、潜在的な生物活性について研究されています。
医学: 薬剤開発のための医薬品中間体としての可能性を調査するための研究が進められています。
作用機序
2-(オキソラン-3-イリデン)酢酸の作用機序には、特定の分子標的や経路との相互作用が関与しています。オキソラン環と酢酸部分は、酵素や受容体と相互作用し、それらの活性を調節することができます。 この相互作用は、微生物の増殖阻害や炎症の軽減など、さまざまな生物学的効果をもたらす可能性があります .
類似化合物:
テトラヒドロフラン-2-カルボン酸: 構造は似ていますが、官能基が異なります。
2-オキソインドール-3-酢酸: 酢酸部分は共有されていますが、環構造が異なります。
2-(2-オキソインドリン-3-イリデン)酢酸: 別の構造的に関連する化合物で、明確な特性があります
ユニークさ: 2-(オキソラン-3-イリデン)酢酸は、独特の化学的および生物学的特性を与える特定のオキソラン環構造のためにユニークです。
類似化合物との比較
Tetrahydrofuran-2-carboxylic acid: Similar in structure but with different functional groups.
2-Oxindole-3-acetic acid: Shares the acetic acid moiety but has a different ring structure.
2-(2-Oxoindoline-3-ylidene)acetic acid: Another structurally related compound with distinct properties
Uniqueness: 2-(Oxolan-3-ylidene)acetic acid is unique due to its specific oxolane ring structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(oxolan-3-ylidene)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)3-5-1-2-9-4-5/h3H,1-2,4H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHOYEGBWMESCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
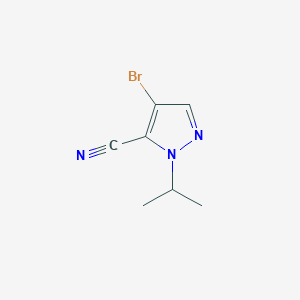

![5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B11716795.png)

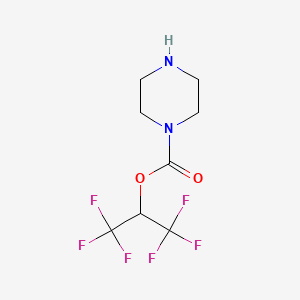
![5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B11716802.png)
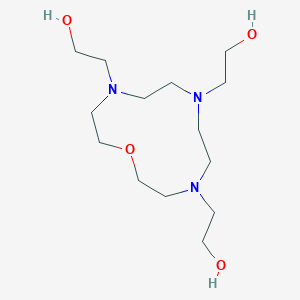


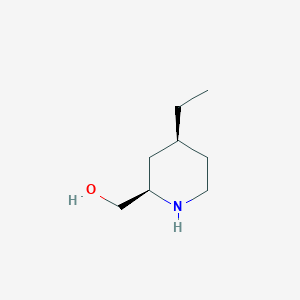
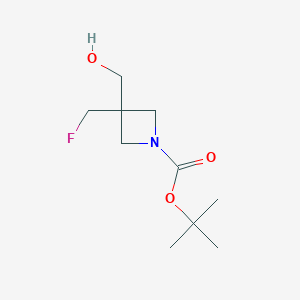

![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)
